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Compound of Interest

Compound Name: (S)-3-Isobutylmorpholine

Cat. No.: B1384840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for (S)-3-
isobutylmorpholine, a chiral morpholine derivative of interest in medicinal chemistry and drug

development. Due to the limited availability of published experimental data for this specific

enantiomer, this document synthesizes predicted spectroscopic information based on

established principles of NMR, IR, and Mass Spectrometry, and by drawing analogies from

structurally related compounds. The methodologies detailed herein are designed to be self-

validating, providing a robust framework for the acquisition and interpretation of spectroscopic

data for this and similar molecules.

Introduction: The Significance of (S)-3-
Isobutylmorpholine
Morpholine and its derivatives are prevalent scaffolds in a vast array of biologically active

compounds, including approved drugs and clinical candidates. Their unique physicochemical

properties, such as aqueous solubility and metabolic stability, make them attractive moieties in

drug design. The introduction of a chiral center, as in (S)-3-isobutylmorpholine, adds a layer

of complexity and potential for stereospecific interactions with biological targets. Accurate

spectroscopic characterization is therefore paramount for confirming the identity, purity, and

stereochemical integrity of such molecules.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Unraveling the Molecular Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic

molecules in solution. For (S)-3-isobutylmorpholine, both ¹H and ¹³C NMR will provide critical

information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum
The proton NMR spectrum of (S)-3-isobutylmorpholine is expected to exhibit distinct signals

for the protons of the morpholine ring and the isobutyl substituent. The chemical shifts are

influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, as well as

the overall conformational preferences of the molecule.

Table 1: Predicted ¹H NMR Data for (S)-3-Isobutylmorpholine (in CDCl₃)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-2 (axial) ~3.8 - 4.0 ddd J ≈ 11, 4, 2

H-2 (equatorial) ~3.6 - 3.8 ddd J ≈ 11, 3, 2

H-3 ~2.9 - 3.1 m -

H-5 (axial) ~2.7 - 2.9 ddd J ≈ 12, 12, 3

H-5 (equatorial) ~2.5 - 2.7 ddd J ≈ 12, 4, 2

H-6 (axial) ~3.5 - 3.7 ddd J ≈ 12, 12, 3

H-6 (equatorial) ~3.3 - 3.5 ddd J ≈ 12, 4, 2

NH broad s -

Isobutyl CH₂ ~1.2 - 1.4 m -

Isobutyl CH ~1.7 - 1.9 m -

Isobutyl CH₃ ~0.9 d J ≈ 6.5
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Expertise & Experience in Spectral Interpretation:

The protons on C-2 and C-6, being adjacent to the oxygen atom, are expected to be the

most deshielded of the ring protons.

The protons on C-5, adjacent to the nitrogen, will appear at a slightly lower chemical shift.

The chiral center at C-3 will induce diastereotopicity in the geminal protons at C-2 and C-5,

as well as the protons on the isobutyl group, leading to more complex splitting patterns than

might be naively expected.

The broadness of the NH signal is due to quadrupole broadening from the ¹⁴N nucleus and

potential chemical exchange.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for (S)-3-Isobutylmorpholine (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~67 - 70

C-3 ~55 - 58

C-5 ~45 - 48

C-6 ~67 - 70

Isobutyl CH₂ ~40 - 43

Isobutyl CH ~24 - 27

Isobutyl CH₃ ~22 - 24

Authoritative Grounding: The chemical shifts of morpholine carbons are well-documented.[1]

The presence of the isobutyl group at the 3-position is predicted to have a modest effect on the

chemical shifts of the ring carbons, with the most significant impact on C-3 and C-2.[2][3]
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Experimental Protocol for NMR Data Acquisition
Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of (S)-3-isobutylmorpholine in ~0.6

mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent

solubilizing properties for a wide range of organic molecules and its relatively simple solvent

signal.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~12

ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

~220 ppm.

2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon

signals, it is highly recommended to perform 2D NMR experiments such as COSY

(Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single

Quantum Coherence) to correlate directly bonded C-H pairs.

Trustworthiness of the Protocol: This protocol is a standard operating procedure in organic

chemistry laboratories for the structural elucidation of small molecules. The use of a high-field

instrument and 2D NMR techniques ensures a high degree of confidence in the final structural

assignment.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific

functional groups within a molecule. The IR spectrum of (S)-3-isobutylmorpholine will be

characterized by absorptions corresponding to N-H, C-H, C-O, and C-N bonds.

Table 3: Predicted IR Absorption Bands for (S)-3-Isobutylmorpholine

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H stretch 3300 - 3500 Medium, broad

C-H stretch (sp³) 2850 - 3000 Strong

C-O stretch (ether) 1070 - 1150 Strong

C-N stretch 1020 - 1250 Medium

N-H bend 1590 - 1650 Medium

Expertise & Experience in Spectral Interpretation:

The broad N-H stretch is a hallmark of secondary amines.[4]

The strong C-H stretching absorptions just below 3000 cm⁻¹ are characteristic of saturated

hydrocarbons.[5]

The intense C-O stretching band is a key indicator of the ether functionality within the

morpholine ring. The NIST Chemistry WebBook provides reference spectra for morpholine

that support this assignment.[6][7]

Experimental Protocol for IR Data Acquisition
Methodology:

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the instrument of

choice.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample on the plates and acquire the sample spectrum.

The instrument software will automatically subtract the background spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Trustworthiness of the Protocol: This is a standard and straightforward method for obtaining

high-quality IR spectra of liquid samples. The use of a background scan corrects for

atmospheric and instrumental interferences.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation

pattern of a molecule upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum
For (S)-3-isobutylmorpholine (C₈H₁₇NO), the expected molecular weight is approximately

143.23 g/mol .

Table 4: Predicted Key Fragments in the EI-MS of (S)-3-Isobutylmorpholine
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m/z Predicted Fragment

143 [M]⁺ (Molecular Ion)

128 [M - CH₃]⁺

100 [M - C₃H₇]⁺ (Loss of isopropyl group)

86 [M - C₄H₉]⁺ (Loss of isobutyl group)

57 [C₄H₉]⁺ (Isobutyl cation)

Expertise & Experience in Spectral Interpretation:

The molecular ion peak ([M]⁺) at m/z 143 should be observable, confirming the molecular

weight.

A prominent peak is expected at m/z 86, resulting from the alpha-cleavage of the isobutyl

group, a common fragmentation pathway for amines. The NIST Mass Spectral Library

contains data for 4-isobutylmorpholine which shows a similar fragmentation pattern.[8][9]

The isobutyl cation at m/z 57 is also a likely fragment.

Experimental Protocol for MS Data Acquisition
Methodology:

Sample Introduction: For a volatile liquid, direct infusion via a heated probe or injection into a

gas chromatograph (GC-MS) are suitable methods.

Ionization: Electron Ionization (EI) at 70 eV is a standard method that produces reproducible

fragmentation patterns.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate

the ions based on their mass-to-charge ratio.

Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-

400).
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Trustworthiness of the Protocol: GC-MS with EI is a robust and widely used technique for the

analysis of small organic molecules, providing both retention time (a measure of purity) and a

characteristic mass spectrum for identification.

Visualization of Experimental Workflows

Sample Preparation

Spectroscopic Analysis

Data Interpretation

(S)-3-Isobutylmorpholine

NMR Spectroscopy
(¹H, ¹³C, 2D)

IR Spectroscopy

Mass Spectrometry

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of (S)-3-isobutylmorpholine.

Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for (S)-3-isobutylmorpholine and the experimental protocols for their acquisition. By

combining the insights from NMR, IR, and MS, researchers can confidently determine the

structure, purity, and identity of this chiral molecule. The principles and methodologies outlined

here serve as a valuable resource for scientists engaged in the synthesis and characterization

of novel morpholine derivatives for drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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